molecular formula C7H14ClNO3 B1456364 (2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1215385-33-3

(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1456364
CAS RN: 1215385-33-3
M. Wt: 195.64 g/mol
InChI Key: HBOAHGNESDTECM-KGZKBUQUSA-N
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Description

“(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a specific isomer of a pyrrolidine carboxylic acid derivative. Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for “(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” were not found, methods for synthesizing similar compounds have been reported. For example, one method involves the acetylation of a hydroxyproline followed by reflux with hydrochloric acid . Another method involves the reduction of pyridinecarboxylic acids in the presence of a palladium-carbon catalyst .


Molecular Structure Analysis

The molecular structure of “(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” can be inferred from its name. It likely contains a pyrrolidine ring with a methoxy group (OCH3) and a methyl group (CH3) attached to the 4th and 1st carbon atoms, respectively. The 2nd carbon atom likely carries a carboxylic acid group (COOH). The entire molecule is likely in the form of a hydrochloride salt .

Scientific Research Applications

Pharmacological Profiles

(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride demonstrates significant pharmacological properties. For instance, it has been studied as the active form of a novel 5-HT2A receptor antagonist (Ogawa et al., 2002). This compound has been shown to inhibit platelet aggregation, suggesting potential uses in the treatment of conditions related to platelet aggregation.

Tautomerism Studies

The tautomerism of similar compounds, including N-butyl-4-methoxycarbonylpyrrolid-3-one and its hydrochloride form, has been studied, highlighting the compound's interesting behavior in different solvents and environments (Arbuzov et al., 1972). These studies are crucial in understanding the chemical behavior and potential applications of this compound in different scientific contexts.

Synthesis of Stereoisomers

Research has also been conducted on the synthesis of all stereoisomers of related compounds, which are important in the study of pyrrolizidine alkaloids (Matsumoto et al., 1992). Understanding the synthesis of these isomers is key for the development of drugs and other chemical applications.

Pancreatitis Research

In a significant study, the effects of this compound as a selective 5-HT2A receptor antagonist were investigated in the context of acute and chronic pancreatitis (Ogawa et al., 2005). This research underscores the potential therapeutic applications of the compound in treating diseases related to the pancreas.

NMR Characterization

The compound has been used in studies involving NMR characterization, offering insights into structural problems in chlorinated compounds (Irvine et al., 2008). Such studies are fundamental in the field of medicinal chemistry.

Synthesis and Improvement

There has also been research focused on improving the synthesis of related compounds, which is crucial for efficient production and utilization in various applications (Cheng Qing-fang, 2005).

properties

IUPAC Name

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@@H]1C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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